1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride
CAS No.: 1956371-71-3
Cat. No.: VC13696719
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956371-71-3 |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 1-oxa-9-azaspiro[5.5]undecan-5-one;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c11-8-2-1-7-12-9(8)3-5-10-6-4-9;/h10H,1-7H2;1H |
| Standard InChI Key | MELSYXJPSUUVML-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2(CCNCC2)OC1.Cl |
| Canonical SMILES | C1CC(=O)C2(CCNCC2)OC1.Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride delineates its core structure:
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Spiro center: A single carbon atom bridges two six-membered rings.
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Heteroatoms: One oxygen (oxa) and one nitrogen (aza) atom are embedded in the rings.
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Functional groups: A ketone group at position 5 and a hydrochloride salt at the azaspiro nitrogen .
The molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 217.68 g/mol. Key structural parameters derived from computational data include a density of 1.0±0.1 g/cm³ and a boiling point of 249.6±33.0°C .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClNO₂ | |
| Molecular Weight | 217.68 g/mol | |
| Density | 1.0±0.1 g/cm³ | |
| Boiling Point | 249.6±33.0°C | |
| Flash Point | 96.2±14.8°C | |
| LogP | 1.11 |
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for this compound are publicly documented, analogous spirocyclic compounds are typically synthesized via cyclization reactions. For example, 1,9-diazaspiro[5.5]undecane derivatives are prepared through intramolecular nucleophilic substitutions or ring-closing metathesis . Adapting these methods, the ketone functionality in 1-Oxa-9-azaspiro[5.5]undecan-5-one could be introduced via oxidation of a secondary alcohol precursor, followed by hydrochloride salt formation .
Industrial Considerations
Large-scale production would prioritize cost efficiency and safety. Automated flow reactors could facilitate the cyclization step under controlled temperatures (e.g., 80–120°C) and pressures, with purification via recrystallization or chromatography .
Physicochemical Properties
The compound’s spiro architecture confers unique properties:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the hydrochloride salt and ketone group .
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Stability: The rigid spiro system likely enhances thermal stability, as evidenced by a high boiling point .
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Stereochemistry: The spiro center creates non-planar geometry, influencing intermolecular interactions and crystallization behavior .
Challenges and Future Directions
Current research gaps include:
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Synthetic optimization: Developing enantioselective routes to access stereoisomers.
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Pharmacokinetic profiling: Assessing oral bioavailability and metabolic stability.
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Target identification: High-throughput screening to map biological targets.
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